(1S,2R,5S)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol (1S,2R,5S)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol (1S,2R,5S)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol is a natural product found in Brassica nigra, Lavandula stoechas, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 19890-02-9
VCID: VC20780625
InChI: InChI=1S/C10H16O/c1-6-4-9(11)8-5-7(6)10(8,2)3/h4,7-9,11H,5H2,1-3H3/t7-,8+,9+/m0/s1
SMILES: CC1=CC(C2CC1C2(C)C)O
Molecular Formula: C10H16O
Molecular Weight: 152.23 g/mol

(1S,2R,5S)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol

CAS No.: 19890-02-9

Cat. No.: VC20780625

Molecular Formula: C10H16O

Molecular Weight: 152.23 g/mol

* For research use only. Not for human or veterinary use.

(1S,2R,5S)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol - 19890-02-9

Specification

CAS No. 19890-02-9
Molecular Formula C10H16O
Molecular Weight 152.23 g/mol
IUPAC Name (1S,2R,5S)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol
Standard InChI InChI=1S/C10H16O/c1-6-4-9(11)8-5-7(6)10(8,2)3/h4,7-9,11H,5H2,1-3H3/t7-,8+,9+/m0/s1
Standard InChI Key WONIGEXYPVIKFS-DJLDLDEBSA-N
Isomeric SMILES CC1=C[C@H]([C@H]2C[C@@H]1C2(C)C)O
SMILES CC1=CC(C2CC1C2(C)C)O
Canonical SMILES CC1=CC(C2CC1C2(C)C)O

Introduction

Chemical Structure and Identification

Structure and IUPAC Nomenclature

(1S,2R,5S)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol belongs to the class of bicyclic monoterpenoids. Its IUPAC name describes its specific stereochemistry, with the (1S,2R,5S) prefix indicating the spatial orientation of substituents at positions 1, 2, and 5 of the bicyclic structure . The compound features a bicyclo[3.1.1]heptane skeleton with a hydroxyl group at position 2 and methyl groups at positions 4 and 6 (with two methyl groups at position 6), as well as a double bond between positions 3 and 4 .

The structural identifiers provide precise ways to represent this compound in chemical databases:

Identifier TypeValue
SMILES (Canonical)CC1=CC(C2CC1C2(C)C)O
SMILES (Isomeric)CC1=CC@HO
InChIInChI=1S/C10H16O/c1-6-4-9(11)8-5-7(6)10(8,2)3/h4,7-9,11H,5H2,1-3H3/t7-,8+,9+/m0/s1
InChI KeyWONIGEXYPVIKFS-DJLDLDEBSA-N
PubChem CID61126

The compound is also known by several synonyms, including "(S)-trans-verbenol" and "(1S)-(+)-Cis-verbenol," reflecting its specific stereochemical configuration .

Taxonomic Classification

In terms of chemical taxonomy, (1S,2R,5S)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol is classified as follows :

Taxonomic LevelClassification
Primary CategoryLipids and lipid-like molecules
Secondary CategoryPrenol lipids
Tertiary CategoryMonoterpenoids
Quaternary CategoryBicyclic monoterpenoids

This classification places the compound within the broader context of naturally occurring terpenes and terpenoids, which are essential components of many plant essential oils.

Physical and Chemical Properties

Physical Properties

The physical properties of (1S,2R,5S)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol provide insight into its behavior in various environments and its potential applications:

PropertyValue
Molecular FormulaC₁₀H₁₆O
Molecular Weight152.23 g/mol
Exact Mass152.120115130 g/mol
Topological Polar Surface Area (TPSA)20.20 Ų
XlogP1.60
Atomic LogP (AlogP)1.97
H-Bond Acceptor Count1
H-Bond Donor Count1
Rotatable Bonds0

The compound has a relatively low molecular weight and moderate lipophilicity (as indicated by its XlogP and AlogP values), suggesting good membrane permeability . Its small topological polar surface area (TPSA) further supports this characteristic. The presence of one hydrogen bond donor and one acceptor indicates limited capacity for hydrogen bonding, which influences its solubility and interactions with biological targets .

Chemical Properties

As a secondary alcohol with a cyclic, unsaturated structure, (1S,2R,5S)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol exhibits several characteristic chemical properties. The hydroxyl group at position 2 can participate in typical alcohol reactions, including oxidation to form the corresponding ketone (verbenone). The double bond between positions 3 and 4 provides a site for addition reactions, such as hydration or epoxidation.

The unique bicyclic structure of the compound contributes to its rigidity, as evidenced by the absence of rotatable bonds . This rigid structure likely influences its receptor-binding properties and biological activities.

Natural Occurrence and Biosynthesis

Natural Sources

(1S,2R,5S)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol is a naturally occurring compound found primarily in essential oils of coniferous plants, particularly pine trees. It contributes to the characteristic aroma of these plants and may play a role in plant-insect interactions.

Biosynthetic Pathway

The biosynthesis of (1S,2R,5S)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol in plants likely follows the general terpene biosynthetic pathway. As a monoterpenoid, it is derived from the precursor geranyl pyrophosphate (GPP), which undergoes cyclization and subsequent oxidation to form the bicyclic alcohol structure .

The specific enzymes involved in the biosynthesis of this compound include terpene synthases for the cyclization step and cytochrome P450 monooxygenases for the oxidation steps that introduce the hydroxyl group at position 2 .

Synthesis and Preparation Methods

Several methods have been developed for the synthesis of (1S,2R,5S)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol, both for laboratory and industrial applications:

Reduction of Verbenone

One common method involves the stereoselective reduction of verbenone (the corresponding ketone) using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The stereoselectivity of this reduction can be controlled by the choice of reducing agent, solvent, and reaction conditions to favor the formation of the desired stereoisomer.

Hydration of α-Pinene

Another approach is the acid-catalyzed hydration of α-pinene, which proceeds through the formation of a carbocation intermediate followed by nucleophilic attack by water. This method can be useful for large-scale production but may result in a mixture of stereoisomers that requires further separation.

Extraction from Natural Sources

Industrial production often involves extraction of the compound from essential oils of coniferous plants followed by fractional distillation to isolate the pure compound. This method takes advantage of the natural occurrence of the compound but may be limited by the availability of plant material and the low concentration of the target compound.

Deuterium Labeling

Research on the synthesis of isotopically labeled derivatives of related compounds, such as α-pinene isotopologues, has been reported . These methods could potentially be adapted for the synthesis of deuterium-labeled versions of (1S,2R,5S)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol, which would be valuable for metabolic and mechanistic studies.

Pharmacological Properties

ADMET Properties

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of (1S,2R,5S)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol provide insight into its potential as a drug or drug-like compound:

ADMET PropertyValueProbability (%)
Human Intestinal AbsorptionPositive99.67%
Caco-2 PermeabilityNegative62.85%
Blood-Brain Barrier PenetrationPositive72.50%
Human Oral BioavailabilityPositive57.14%
Subcellular LocalizationMitochondria49.06%

These properties suggest that the compound is well-absorbed in the intestine and can cross the blood-brain barrier, indicating potential for systemic and central nervous system effects . The predicted mitochondrial localization suggests possible interactions with mitochondrial targets.

TargetInhibitionProbability (%)
OATP2B1Negative85.61%
OATP1B1Positive93.70%
OATP1B3Positive94.26%
MATE1Negative94.00%
OCT2Negative82.50%
BSEPNegative96.50%
P-glycoprotein (inhibitor)Negative97.39%
P-glycoprotein (substrate)Negative93.03%

The compound shows potential to inhibit OATP1B1 and OATP1B3 transporters, which are involved in the hepatic uptake of many drugs . This suggests the possibility of drug-drug interactions involving these transporters.

Metabolic Enzyme Interactions

Interactions with drug-metabolizing enzymes can significantly affect the pharmacokinetics of a compound and its potential for drug-drug interactions:

EnzymeInteractionProbability (%)
CYP3A4 (substrate)Negative54.28%
CYP2C9 (substrate)Negative60.77%
CYP2D6 (substrate)Negative75.58%
CYP3A4 (inhibition)Negative78.19%
CYP2C9 (inhibition)Negative66.65%

The compound is predicted to have low potential as a substrate or inhibitor of major cytochrome P450 enzymes, suggesting a reduced risk of metabolic drug-drug interactions .

Biological Activities and Applications

Antimicrobial and Anti-inflammatory Properties

(1S,2R,5S)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. These activities may be related to its structural similarity to other bioactive monoterpenoids found in essential oils.

Fragrance and Flavor Applications

Due to its pleasant aroma, the compound finds applications in the fragrance and flavor industries. It contributes to the woody, pine-like notes in perfumes and can be used as a flavoring agent in food products.

Current Research and Future Directions

Structure-Activity Relationship Studies

Ongoing research is investigating the relationship between the stereochemistry of (1S,2R,5S)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol and its biological activities. This could lead to the development of more potent derivatives with enhanced therapeutic properties.

Sustainable Production Methods

Development of more efficient and environmentally friendly methods for the synthesis of (1S,2R,5S)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol is an active area of research. This includes the use of biocatalysis and green chemistry approaches to reduce the environmental impact of production.

Isotopic Labeling Studies

Research on isotopically labeled derivatives, particularly deuterium-labeled analogs, can provide valuable tools for studying the metabolic fate and mechanism of action of the compound . Such studies can inform the development of improved derivatives with better pharmacokinetic properties.

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